Diamfenetide

Description

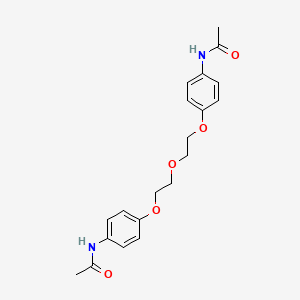

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-[2-(4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-15(23)21-17-3-7-19(8-4-17)26-13-11-25-12-14-27-20-9-5-18(6-10-20)22-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEZCZPNQCQCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046229 | |

| Record name | Diamfenetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36141-82-9 | |

| Record name | N,N′-[Oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36141-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamfenetide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036141829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamfenetide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diamfenetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamfenetide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMFENETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4TFJ7GB6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diamfenetide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diamfenetide, a potent anthelmintic agent, has been a significant tool in the veterinary fight against fascioliasis, commonly known as liver fluke disease. This technical guide provides an in-depth exploration of the discovery of this compound at the Wellcome Research Laboratories, a detailed overview of its chemical synthesis, and a comprehensive analysis of its mechanism of action against Fasciola hepatica. The document includes structured tables of chemical and efficacy data, detailed experimental insights where available, and visualizations of the synthesis pathway and biological mechanism to facilitate a deeper understanding for research and development professionals.

Discovery and Development

This compound emerged from the dedicated anthelmintic research programs of the mid-20th century. Developed at the renowned Wellcome Research Laboratories in Beckenham, UK, it was part of a concerted effort to find more effective treatments for parasitic diseases in livestock.[1] The Wellcome Foundation, with a long history of pharmaceutical innovation, fostered the research that led to the identification of this novel compound.[1]

Initial screenings and subsequent clinical trials in the early 1970s demonstrated this compound's remarkable efficacy, particularly against the immature stages of Fasciola hepatica, a critical advantage in preventing the acute and often fatal form of fascioliasis in sheep.

Chemical Properties and Synthesis Pathway

This compound, with the IUPAC name N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bisacetamide, is a white to light yellow crystalline powder. A summary of its key chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H24N2O5 |

| Molar Mass | 372.42 g/mol |

| Melting Point | 142 °C |

| Solubility | Slightly soluble in ethanol, insoluble in water. |

The synthesis of this compound is a multi-step process. While the original, detailed experimental protocol from the primary patent literature is not widely available, the general pathway involves the reaction of 4-acetamidophenol with bis(2-chloroethyl) ether. This Williamson ether synthesis creates the core structure of the molecule.

Proposed Synthesis Pathway:

A logical, two-step synthesis pathway for this compound is outlined below.

Step 1: Formation of the Sodium Phenoxide of 4-Acetamidophenol

4-Acetamidophenol (paracetamol) is treated with a strong base, such as sodium hydride or sodium ethoxide, in an appropriate solvent to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. This enhances the nucleophilicity of the oxygen atom for the subsequent etherification reaction.

Step 2: Williamson Ether Synthesis

The sodium salt of 4-acetamidophenol is then reacted with bis(2-chloroethyl) ether. The phenoxide ion acts as a nucleophile, displacing the chloride ions from bis(2-chloroethyl) ether in a classic Williamson ether synthesis. This reaction is typically carried out in a polar aprotic solvent and may require heating to proceed at a reasonable rate. The resulting product is this compound.

Mechanism of Action

This compound itself is a pro-drug. In the host animal, it is deacetylated to its active amine metabolite, N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis(amine) (DAMD). This active metabolite is responsible for the anthelmintic effect against Fasciola hepatica. The primary target of DAMD is the tegument of the liver fluke, a syncytial outer layer that is crucial for nutrient absorption, waste excretion, and protection against the host's immune system.

The mechanism of action of DAMD is multifaceted and leads to the disruption of the tegument's integrity and function. The key events are:

-

Inhibition of Protein Synthesis: DAMD has been shown to inhibit protein synthesis within the tegumental cells of Fasciola hepatica. Evidence suggests that this may occur through the inhibition of RNA synthesis, which in turn halts the production of essential proteins required for the maintenance and turnover of the tegument.[2]

-

Disruption of Tegumental Cell Ultrastructure: The inhibition of protein synthesis leads to significant and rapid ultrastructural changes in the tegumental cells. These changes include a reduction in the granular endoplasmic reticulum, swelling of the Golgi cisternae, and a decrease in the number of secretory bodies.[1][3]

-

Tegumental Edema and Sloughing: A key pathological effect of DAMD is the induction of severe edema (swelling) of the tegument. This is followed by blebbing of the surface membrane and eventual sloughing, or shedding, of the tegument. This exposes the underlying tissues of the fluke to the host's immune system and digestive enzymes, leading to its death.[3]

The following diagram illustrates the proposed signaling pathway for the action of this compound's active metabolite on Fasciola hepatica.

Efficacy and Clinical Use

This compound is particularly noted for its high efficacy against juvenile liver flukes, from one to six weeks of age. This is a crucial period in the parasite's lifecycle where it migrates through the liver parenchyma, causing significant damage. By targeting these early stages, this compound can prevent the development of chronic fascioliasis and reduce the overall pathology.

Table 2: Efficacy of this compound against Fasciola hepatica in Sheep

| Age of Fluke (weeks) | Efficacy (%) at 70 mg/kg |

| 1 | > 97 |

| 4 | > 97 |

| 6 | > 97 |

Data compiled from studies on experimental infections in sheep.[4]

Conclusion

This compound represents a significant achievement in veterinary parasitology, born from the dedicated research efforts at the Wellcome Research Laboratories. Its unique synthesis and potent mechanism of action against the tegument of immature liver flukes have made it an invaluable tool for the control of fascioliasis. This technical guide has provided a comprehensive overview of its discovery, a proposed synthesis pathway, and a detailed look at its biological activity. Further research into the specific molecular targets of its active metabolite within the fluke could open new avenues for the development of next-generation anthelmintics.

References

- 1. Wellcome Research Laboratories - Wikipedia [en.wikipedia.org]

- 2. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eight new Discovery Research Platforms | Wellcome [wellcome.org]

Diamfenetide: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is an anthelmintic compound primarily used in veterinary medicine to treat and control fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus, particularly in sheep and cattle.[1][2] It is effective against immature stages of the parasite.[2] Understanding the physicochemical properties of this compound is crucial for its formulation, delivery, and mechanism of action studies. This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, supported by experimental data and methodologies.

Chemical Properties

This compound is a white or light yellow crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[4-[2-[2-(4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide | [4][5] |

| CAS Number | 36141-82-9 | [3][4][5][6] |

| Chemical Formula | C₂₀H₂₄N₂O₅ | [3][4][5] |

| Molecular Weight | 372.4 g/mol | [4][6] |

| Melting Point | 142 °C | [3] |

| Boiling Point | 661.8 °C at 760 mmHg | [7] |

| pKa | Data not available in cited literature. | |

| LogP (XLogP3-AA) | 1.8 | [4] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. This compound is characterized by poor aqueous solubility.

| Solvent | Solubility | Source |

| Water | Insoluble | [3] |

| Ethanol | Slightly soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | 8.33 mg/mL (22.37 mM) Needs ultrasonic assistance | [8] |

| Methanol | Data not available in cited literature. | |

| Acetone | Data not available in cited literature. |

Experimental Protocols

Detailed experimental protocols for the determination of the specific chemical properties and solubility of this compound are not extensively published. However, standard methodologies are employed for such characterizations.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility.

-

Preparation : An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration : The flask is agitated (e.g., in a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to maintain the temperature and avoid precipitation during this step.

-

Analysis : The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Replication : The experiment is repeated to ensure the reproducibility of the results.

Mechanism of Action: A Prodrug Approach

This compound is a prodrug that requires metabolic activation within the host animal to exert its anthelmintic effect. The parent compound is deacetylated by the host's liver to form its active amine metabolite. This active metabolite is then absorbed by the parasite, where it disrupts physiological processes, leading to paralysis and death.

Caption: Logical workflow of this compound's mechanism of action.

The active amine metabolite of this compound is believed to interfere with the parasite's membrane integrity and ion transport systems. While it does not appear to directly inhibit Na+/K+-ATPase, its effects are similar to those of sodium ionophores, suggesting a disruption of sodium ion gradients. This ultimately leads to a flaccid paralysis of the fluke, preventing it from maintaining its position in the host, and leading to its eventual expulsion and death.

References

- 1. Ion Transport Modulators Differentially Modulate Inflammatory Responses in THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ability of diamphenethide to control immature Fasciola hepatica in sheep at a lower than standard dose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of diamphenethide on protein synthesis by the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Diamphenethide--a reassessment of its pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interaction between the deacetylated (amine) metabolite of diamphenethide (DAMD) and cytochemically demonstrable Na+/K+-ATPase activity in the tegument of Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C20H24N2O5 | CID 37384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Diamfenetide on the Tegument of Fasciola hepatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of diamfenetide, specifically its active deacetylated amine metabolite (DAMD), on the tegument of the liver fluke, Fasciola hepatica. The tegument, a syncytial outer layer, is crucial for the parasite's survival, functioning in nutrient absorption, immune evasion, and protection. Disruption of the tegument is a key mechanism of action for many fasciolicides, including this compound. This document synthesizes findings on the morphological and biochemical alterations induced by DAMD, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Morphological and Ultrastructural Alterations

Exposure of Fasciola hepatica to the deacetylated (amine) metabolite of this compound (DAMD) induces a series of distinct and progressive ultrastructural changes to the tegument. These changes are observable through both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) and are indicative of severe cellular stress and disruption of normal physiological processes.

The initial response to DAMD exposure is characterized by a "stress response" that includes blebbing of the apical plasma membrane, the formation of microvilli, and an accumulation and accelerated release of secretory bodies at the tegumental apex.[1] This is accompanied by swelling of the basal infolds of the tegument.[1]

With prolonged exposure, the severity of the damage increases, leading to extensive swelling and edema of the tegument.[1][2] This ultimately results in the sloughing, or shedding, of the tegument, exposing the underlying basal lamina.[2][3] Lesions and the loss of spines are also prominent features of later-stage damage.[3]

Interestingly, the extent and timing of these changes are dependent on the age of the fluke, with juvenile stages showing a more rapid onset of damage.[1] Furthermore, the ventral surface of the fluke often displays more severe damage compared to the dorsal surface.[1]

Within the tegumental cells, DAMD causes a reduction in the amount of granular endoplasmic reticulum (GER), swelling of the cisternae, and a decrease in their ribosomal covering.[1][2] Golgi complexes tend to disappear, and there is a marked decrease in the number of secretory bodies within the cells.[1][2] These observations strongly suggest a disruption in the synthesis and transport of proteins essential for maintaining the tegument.

Biochemical Effects

The morphological changes observed in the tegument are underpinned by significant biochemical disruptions. A primary proposed mechanism of action for this compound is the inhibition of protein synthesis.[1][4] In vitro studies have demonstrated that DAMD significantly decreases the incorporation of [3H]leucine, a radiolabelled precursor for protein synthesis, into the fluke's proteins.[4] This effect is comparable to that of cycloheximide, a known inhibitor of protein synthesis.[4]

Furthermore, DAMD has been shown to decrease the overall uptake and incorporation of [3H]uridine, suggesting an inhibitory effect on RNA synthesis, which would consequently impact protein production.[4] This leads to a significant decrease in the overall protein content of the flukes.[4]

Another postulated mechanism is the action of DAMD as a Na+ ionophore.[2] This would disrupt the ionic balance across the tegumental membranes, leading to the observed edema and swelling.[2] Studies have also noted an elevation of malate levels in flukes treated with DAMD, indicating an impact on their energy metabolism.[5]

Quantitative Data on Tegumental Effects

The following tables summarize the quantitative data available on the time-dependent effects of DAMD on the tegument of Fasciola hepatica of different ages.

Table 1: Onset of Tegumental Changes in Fasciola hepatica Following In Vitro Incubation with DAMD (10 µg/ml) [1]

| Fluke Age | Initial Stress Response (Blebbing, Swelling of Basal Infolds) | Sloughing of Tegument |

| Freshly-excysted Metacercaria | 0.5 hours | Evident after 0.5 hours |

| 3-week-old | 1.5 hours | After 9 hours |

| 5-week-old | 3 hours | After 9 hours |

Table 2: Progression of Tegumental Surface Alterations In Vitro with DAMD (10 µg/ml) [3]

| Time | Observed Effects |

| 3 hours | Blebbing begins around the oral sucker. |

| 6 hours | Blebbing reaches the ventral sucker and midbody; lesions appear on the oral cone and ventral sucker. |

| 12 hours | Blebbing reaches the posterior end; lesions appear in the midbody. |

| 24 hours | Extensive damage with tegument stripped off to expose the basal lamina, particularly on the dorsal surface. |

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of this compound on the Fasciola hepatica tegument.

In Vitro Incubation of Fasciola hepatica

This protocol is fundamental for observing the direct effects of a compound on the fluke in a controlled environment.

Objective: To expose Fasciola hepatica to DAMD in vitro to study its effects on the tegument.

Materials:

-

Adult or juvenile Fasciola hepatica

-

Hedon-Fleig solution or other suitable culture medium

-

Deacetylated (amine) metabolite of this compound (DAMD)

-

Incubator

-

Petri dishes or multi-well plates

-

Microscope

Procedure:

-

Collect Fasciola hepatica from the bile ducts of infected sheep or cattle at necropsy.

-

Wash the flukes thoroughly with pre-warmed Hedon-Fleig solution to remove any host tissue or bile.

-

Prepare the incubation medium containing the desired concentration of DAMD (e.g., 10 µg/ml). A control group with the solvent used to dissolve DAMD should also be prepared.

-

Place individual or small groups of flukes into petri dishes containing the prepared media.

-

Incubate the flukes at 37°C for various time points (e.g., 0.5, 1.5, 3, 6, 9, 12, 24 hours).

-

At each time point, remove the flukes for immediate analysis or fix them for later microscopic examination.

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the ultrastructural changes within the tegument and its associated cells.

Objective: To examine the detailed internal morphology of the tegument following DAMD treatment.

Materials:

-

DAMD-treated and control Fasciola hepatica

-

Glutaraldehyde fixative

-

Osmium tetroxide

-

Ethanol series (for dehydration)

-

Propylene oxide

-

Epoxy resin

-

Uranyl acetate and lead citrate (for staining)

-

Transmission Electron Microscope

Procedure:

-

Fix the flukes in glutaraldehyde immediately after incubation.

-

Post-fix with osmium tetroxide to preserve lipid structures.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate the samples with propylene oxide and then embed them in epoxy resin.

-

Section the embedded tissue into ultrathin sections using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Examine the sections under a transmission electron microscope and capture images of the tegumental ultrastructure.

Scanning Electron Microscopy (SEM)

SEM is used to observe the surface topography of the tegument.

Objective: To visualize the three-dimensional surface changes of the tegument after DAMD exposure.

Materials:

-

DAMD-treated and control Fasciola hepatica

-

Glutaraldehyde fixative

-

Osmium tetroxide

-

Ethanol series (for dehydration)

-

Critical point dryer

-

Sputter coater with gold-palladium

-

Scanning Electron Microscope

Procedure:

-

Fix the flukes in glutaraldehyde.

-

Post-fix with osmium tetroxide.

-

Dehydrate the samples through a graded ethanol series.

-

Dry the samples using a critical point dryer to prevent distortion.

-

Mount the dried flukes on stubs and coat them with a thin layer of gold-palladium using a sputter coater to make them conductive.

-

Examine the surface of the flukes under a scanning electron microscope and record the observed changes.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed sequence of events leading to tegumental disruption by DAMD.

Caption: Proposed mechanism of this compound action on the Fasciola hepatica tegument.

Caption: A generalized workflow for studying the effects of DAMD on the fluke tegument.

This guide provides a detailed technical overview of the current understanding of this compound's effects on the Fasciola hepatica tegument. The disruption of this vital outer layer, through the inhibition of protein synthesis and potential ionophore activity, leads to catastrophic failure of the parasite's protective and absorptive functions, ultimately resulting in its expulsion and death. Further research into the precise molecular targets of DAMD could aid in the development of new fasciolicides and in managing the growing issue of drug resistance.

References

- 1. Fasciola hepatica: ultrastructural changes to the tegument of juvenile flukes following incubation in vitro with the deacetylated (amine) metabolite of diamphenethide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fasciola hepatica: tegumental changes induced in vitro by the deacetylated (amine) metabolite of diamphenethide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fasciola hepatica: tegumental surface alterations following treatment in vitro with the deacetylated (amine) metabolite of diamphenethide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of diamphenethide on protein synthesis by the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of the effect of diamphenethide and oxyclozanide on the metabolism of Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

Diamfenetide Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is a potent anthelmintic agent specifically used for the treatment and control of fascioliasis, a parasitic disease caused by liver flukes of the genus Fasciola, primarily Fasciola hepatica. It is particularly effective against the immature stages of the parasite, a crucial feature for the control of acute fascioliasis in livestock, especially sheep. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, based on its known metabolic activation and established principles of medicinal chemistry. While comprehensive SAR studies involving a wide range of analogs are not extensively available in the public domain, this document synthesizes the existing knowledge to offer valuable insights for researchers and professionals in drug development.

Mechanism of Action: A Prodrug Approach

This compound itself is not the active fasciolicidal agent. It functions as a prodrug, undergoing metabolic activation within the host animal. The primary metabolic pathway involves the deacetylation of the two acetamido groups by the host's liver enzymes to yield the active diamine metabolite, bis(beta-(4-aminophenoxy)ethyl) ether. This active metabolite is then absorbed by the liver fluke, where it exerts its anthelmintic effect.

The active diamine metabolite of this compound induces a rapid and irreversible paralysis of the fluke. This effect is believed to be due to the disruption of the parasite's tegument (outer surface), leading to an influx of ions and subsequent spastic paralysis. Studies have shown that the active metabolite of this compound leads to a significant elevation of malate levels within the fluke, indicating a disruption in its energy metabolism.

Hypothetical Structure-Activity Relationship (SAR) of this compound

Due to the limited availability of public data on the synthesis and evaluation of a broad range of this compound analogs, the following SAR discussion is based on the known metabolic activation to the active diamine and general principles of medicinal chemistry. The key structural features of this compound and its active metabolite are presented below.

Key Structural Features and Their Importance

The core structure of the active metabolite of this compound can be divided into three key regions: the two aromatic amine rings, the central ether linkage, and the ethyl spacers.

-

Aromatic Amine Rings: The two primary amine groups are crucial for the molecule's activity. It is hypothesized that these groups interact with a specific target site within the liver fluke. The position of the amine group on the phenyl ring (para to the ether linkage) is likely optimal for this interaction.

-

Substitution on the Ring: Introduction of substituents on the aromatic rings could significantly impact activity. Electron-withdrawing groups might decrease the basicity of the amine, potentially affecting its interaction with the target. Conversely, electron-donating groups could enhance basicity. The size and position of these substituents would also influence the molecule's ability to fit into the target binding site.

-

Replacement of the Phenyl Ring: Replacing the phenyl rings with other aromatic or heteroaromatic systems could lead to changes in electronic properties, lipophilicity, and steric profile, all of which would likely affect the fasciolicidal activity.

-

-

Central Ether Linkage: The diaryl ether linkage provides a degree of flexibility to the molecule, allowing the two phenyl rings to adopt a conformation suitable for binding to the target.

-

Linker Modification: Replacing the ether oxygen with other atoms or groups (e.g., sulfide, sulfoxide, sulfone, or a short alkyl chain) would alter the bond angle, length, and overall geometry of the molecule. Such changes would likely have a profound effect on activity.

-

-

Ethyl Spacers: The two-carbon ethyl chains separating the ether oxygen from the phenyl rings are also important for the spatial orientation of the aromatic rings.

-

Chain Length: Varying the length of these alkyl chains would change the distance between the two aromatic moieties. It is probable that the current two-carbon length is optimal for spanning the binding site on the target protein. Shortening or lengthening the chains would likely diminish the anthelmintic activity.

-

The following table summarizes the key structural components and their hypothesized role in the activity of this compound's active metabolite.

| Structural Component | Hypothesized Importance for Activity | Potential Impact of Modification |

| Primary Aromatic Amines | Essential for interaction with the biological target in the fluke. | - Modification or replacement would likely abolish activity.- Changes in basicity due to ring substitution could modulate activity. |

| Para-substitution Pattern | Optimal positioning of the amine and ether linkage for target binding. | Isomeric variations (ortho- or meta-substitution) would likely lead to a loss of activity. |

| Diaryl Ether Linkage | Provides appropriate molecular geometry and flexibility. | Replacement with other linkers (e.g., thioether, methylene) would alter the conformation and likely reduce activity. |

| Ethyl Spacers | Determines the distance and spatial relationship between the two aromatic rings. | Altering the chain length would likely result in a poor fit with the target, leading to decreased or no activity. |

| Acetamido Groups (in this compound) | Function as a prodrug moiety, improving bioavailability and delivery to the host liver for activation. | Modifications to the acyl group could alter the rate of metabolic activation. |

Data Presentation

The following table summarizes the efficacy of this compound against Fasciola hepatica in sheep from various studies.

| Host | Dosage | Age of Fluke | Efficacy (%) | Reference |

| Sheep | 100 mg/kg | 1, 3, and 5 weeks | 100% | |

| Sheep | 100 mg/kg | 7 weeks | 73% | |

| Sheep | 100 mg/kg | 9 weeks | 57% | |

| Sheep | 70 mg/kg | up to 6 weeks | >97% | |

| Sheep | 10 mg/kg/day for 14 days | Prophylactic | 87% | |

| Sheep | 10 mg/kg/day for 21 days | Prophylactic | 96% | |

| Calves | 30 mg/kg/day for 11 days | Prophylactic | 89% |

Experimental Protocols

The evaluation of the fasciolicidal activity of compounds like this compound and its potential analogs involves both in vitro and in vivo experimental models.

In Vitro Assays

-

Adult Fluke Motility Assay:

-

Adult Fasciola hepatica are collected from the bile ducts of infected animals (e.g., sheep, cattle) at slaughter.

-

The flukes are washed in a suitable buffer (e.g., Hedon-Fleig solution) and acclimatized.

-

Individual or small groups of flukes are placed in culture wells containing a defined medium.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the medium at various concentrations.

-

The motility of the flukes is observed and scored at different time points (e.g., 1, 3, 6, 24 hours). A scoring system is used to quantify the degree of paralysis or death.

-

The concentration of the compound that causes 50% inhibition of motility (IC50) can be determined.

-

-

Newly Excysted Juvenile (NEJ) Assay:

-

Metacercariae of F. hepatica are excysted in vitro using a solution containing bile salts and reducing agents to mimic the conditions in the host's gut.

-

The newly excysted juveniles are collected and placed in culture plates with a suitable medium.

-

The test compounds are added at various concentrations.

-

The viability of the NEJs is assessed after a set incubation period (e.g., 24, 48, 72 hours) using microscopy to observe motility and morphology.

-

In Vivo Assays

-

Rodent Models (e.g., Rat, Mouse):

-

Laboratory rodents are experimentally infected with a known number of F. hepatica metacercariae.

-

At a specific time post-infection (to target different developmental stages of the fluke), the animals are treated with the test compound, usually via oral gavage.

-

A control group of infected but untreated animals is maintained.

-

At a predetermined time after treatment, the animals are euthanized, and their livers are examined to recover any surviving flukes.

-

The efficacy of the compound is calculated as the percentage reduction in the mean fluke burden in the treated group compared to the control group.

-

-

Ruminant Models (e.g., Sheep, Cattle):

-

Ruminants are experimentally infected with F. hepatica metacercariae.

-

The animals are treated with the test compound at a specific time post-infection.

-

Fecal egg counts can be monitored before and after treatment to assess the effect on adult, egg-laying flukes.

-

For a definitive assessment of efficacy, animals are euthanized, and their livers are examined for remaining flukes.

-

The percentage reduction in fluke numbers compared to an untreated control group determines the efficacy.

-

Mandatory Visualizations

Metabolic activation pathway of this compound.

General experimental workflow for fasciolicide testing.

Hypothetical SAR of the this compound core structure.

Conclusion

This compound remains a significant tool in the control of fascioliasis, particularly due to its efficacy against immature flukes. Its mechanism as a prodrug, requiring metabolic activation in the host, is a key aspect of its pharmacology. While detailed public studies on the structure-activity relationships of a wide array of this compound analogs are scarce, this guide provides a foundational understanding based on its active metabolite. The aromatic amine moieties, the central diaryl ether linkage, and the ethyl spacers are all critical for its anthelmintic activity. Future research involving the synthesis and biological evaluation of analogs with systematic modifications to these key structural features would be invaluable in elucidating the precise structural requirements for optimal activity and could pave the way for the development of new, improved fasciolicidal agents. The experimental protocols outlined here provide a basis for the biological evaluation of such novel compounds.

Biological Activity of Diamfenetide and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is a narrow-spectrum anthelmintic agent highly effective against immature stages of the liver fluke, Fasciola hepatica. Its primary application is in veterinary medicine, particularly for the prophylactic control of fascioliasis in sheep and cattle. Chemically, this compound is N,N'-[oxybis(2,1-ethanediyloxy-4,1-phenylene)]bisacetamide. A key feature of its biological activity is its nature as a prodrug, requiring metabolic activation within the host to exert its fasciolicidal effects. This guide provides a comprehensive overview of the biological activity of this compound and its principal active metabolite, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the pertinent biological pathways.

Mechanism of Action

This compound itself is largely inactive against Fasciola hepatica in vitro. Its efficacy is dependent on its deacetylation by the host's liver enzymes to form the active amine metabolite, bis(beta-(4-aminophenoxy)ethyl) ether, often referred to as DAMD (Deacetylated Amine Metabolite of this compound). The host-specific efficacy of this compound is directly related to the rate of this metabolic conversion, being high in sheep, moderate in cattle and mice, and poor in rats and rabbits.[1]

The primary mode of action of DAMD is the induction of a rapid flaccid paralysis in the fluke.[2] This is preceded by an initial stimulation of motor activity, followed by suppression and paralysis.[3] The neuromuscular disruption is believed to be the primary insult, leading to a cascade of secondary metabolic and physiological disturbances.

Beyond its effects on motility, DAMD has been shown to:

-

Inhibit Protein and RNA Synthesis: DAMD significantly decreases the uptake and incorporation of radiolabelled precursors for RNA and protein synthesis in adult flukes. This suggests an impairment of essential anabolic pathways.[4]

-

Disrupt Energy Metabolism: A pronounced and consistent effect of DAMD is the significant elevation of malate levels within the fluke.[5] This indicates a disruption in the parasite's carbohydrate metabolism. While the drug affects glucose metabolism, these effects appear to be secondary to the initial impact on the parasite's surface membranes and neuromuscular function.[6]

-

Alter Tegumental Morphology: While not directly inhibiting Na+/K+-ATPase activity in the same manner as ouabain, DAMD induces a pronounced swelling of the basal infolds of the fluke's tegument, suggesting an impact on ion and water balance.[7]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound and its active metabolite.

Table 1: In Vivo Efficacy of this compound against Fasciola hepatica in Sheep

| Host Species | Drug Formulation | Dosage (mg/kg) | Dosing Regimen | Age of Fluke (weeks post-infection) | Efficacy (%) | Reference(s) |

| Lambs | Oral | 100 | Single dose | 1, 3, 5 | 100 | [8] |

| Lambs | Oral | 100 | Single dose | 7 | 73 | [8] |

| Lambs | Oral | 100 | Single dose | 9 | 57 | [8] |

| Sheep | Oral | 70 | Single dose | up to 6 | >97 | [9] |

| Sheep | Oral | 10 | Daily for 14 days | N/A | 87 | [10] |

| Sheep | Oral | 10 | Daily for 21 days | N/A | 96 | [10] |

| Calves | Oral | 30 | Daily for 11 days | N/A | 89 | [10] |

Table 2: In Vitro Activity of this compound's Active Metabolite (DAMD) against Fasciola hepatica

| Parameter | Concentration | Exposure Time | Observed Effect | Reference(s) |

| Motility | 1.0 µg/mL and above | Not specified | Rapid flaccid paralysis | [2] |

| Motility | 1 x 10⁻⁴ M (28.84 µg/mL) | 3 hours | Initial stimulation followed by suppression and paralysis | [3] |

| Tegumental Morphology | 10 µg/mL | 18 hours | Pronounced swelling of basal infolds | [7] |

| Protein Synthesis | 10 µg/mL | Not specified | Significant decrease in [³H]leucine incorporation | [4] |

| RNA Synthesis | 10 µg/mL | Not specified | Significant decrease in [³H]uridine uptake and incorporation | [4] |

| Metabolism | Not specified | in vitro and in vivo | Pronounced elevation of malate levels | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of this compound's biological activity.

Protocol for In Vitro Culture and Drug Susceptibility Testing of Adult Fasciola hepatica

This protocol is synthesized from established methods for the short-term maintenance and drug testing of adult liver flukes.[3][11]

-

Parasite Collection:

-

Collect adult F. hepatica from the bile ducts of freshly slaughtered, naturally infected cattle or sheep.

-

Immediately place the flukes in a pre-warmed (37°C) transport medium, such as RPMI-1640 or DMEM, supplemented with antibiotics (e.g., 1000 IU/mL penicillin, 0.1 mg/mL gentamicin).[11]

-

-

Washing and Acclimatization:

-

Upon arrival at the laboratory, wash the flukes multiple times with fresh, pre-warmed culture medium to remove host debris.

-

Transfer individual flukes to wells of a 6- or 24-well culture plate containing a minimum of 3 mL of culture medium per fluke.

-

Acclimatize the flukes for at least 2 hours in an incubator at 37°C with a 5% CO₂ atmosphere.[11]

-

-

Drug Preparation and Administration:

-

Prepare stock solutions of the test compounds (e.g., DAMD) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to the flukes.[11]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include appropriate controls: a negative control (medium with DMSO) and a positive control (a known fasciolicide like triclabendazole).

-

-

Viability and Motility Assessment:

-

Observe the flukes at regular intervals (e.g., 1, 3, 6, 12, 24, 48 hours) under a stereomicroscope.

-

Score the motility based on a predefined scale. A common scale is:

-

3: Normal, vigorous movement.

-

2: Reduced motility (slow, low-intensity movements).

-

1: Severely reduced motility (only movement in peripheral areas).

-

0: No movement, paralysis (often accompanied by a pale coloration).[11]

-

-

Calculate the percentage mortality or paralysis at each time point and concentration.

-

-

Biochemical Analysis (Optional):

-

At the end of the incubation period, flukes can be collected, washed, and snap-frozen for subsequent analysis of metabolite levels (e.g., malate, ATP) or enzyme activity.

-

Protocol for Measuring Neuromuscular Activity using an Isometric Transducer

This method provides a quantitative assessment of the effects of compounds on the fluke's muscle contractility.[2][3]

-

Apparatus Setup:

-

Utilize an isometric force and displacement transducer connected to a recording device (e.g., a chart recorder or a digital data acquisition system).

-

The fluke is suspended in a temperature-controlled organ bath (37°C) containing a physiological saline solution (e.g., Hedon-Fleig solution).

-

-

Fluke Preparation and Attachment:

-

Acclimatize a healthy adult fluke in the organ bath for a stabilization period (e.g., 30-60 minutes) until a regular pattern of spontaneous contractions is observed.

-

Carefully attach one end of the fluke to a fixed point in the bath and the other end to the transducer using fine hooks or sutures. Ensure minimal damage to the parasite.

-

-

Recording Baseline Activity:

-

Record the normal, rhythmical contractile activity of the fluke. This typically consists of bursts of powerful contractions alternating with periods of lower activity.[3]

-

-

Compound Administration:

-

Introduce the test compound directly into the organ bath to achieve the desired final concentration.

-

Continuously record the changes in muscle tension and frequency of contractions.

-

-

Data Analysis:

-

Analyze the recordings to quantify changes from the baseline, such as an increase or decrease in the amplitude and frequency of contractions, or changes in the basal muscle tone (spastic or flaccid paralysis).

-

Signaling Pathways and Logical Relationships

The biological activity of this compound's active metabolite, DAMD, can be understood in the context of key signaling and metabolic pathways within Fasciola hepatica.

Proposed Mechanism of Action of this compound

The following diagram illustrates the conversion of the prodrug this compound to its active metabolite DAMD and its subsequent disruptive effects on the fluke's neuromuscular and metabolic systems.

Caption: Metabolic activation of this compound and its effects on Fasciola hepatica.

Key Neuromuscular Signaling in Fasciola hepatica

The motility of F. hepatica is controlled by a complex interplay of excitatory and inhibitory neurotransmitters. DAMD likely disrupts this delicate balance.

Caption: Simplified overview of key neurotransmitters controlling motility in F. hepatica.

Experimental Workflow for In Vitro Anthelmintic Screening

The following diagram outlines a typical workflow for the in vitro screening of potential fasciolicidal compounds.

Caption: General workflow for in vitro screening of anthelmintic compounds against F. hepatica.

References

- 1. In vitro screening as an anthelmintic discovery pipeline for Calicophoron daubneyi: nutritive media and rumen environment-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fasciola hepatica: a technique for monitoring in vitro motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the In Vitro Anthelmintic Activity of Zinc Oxide Nanoparticles (ZnO-NPs) Against the Adult Stages of Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20200013486A1 - Design of molecules - Google Patents [patents.google.com]

- 6. Anthelmintic Drugs-Medicinal Chemistry | PDF [slideshare.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Fasciola hepatica: the effects of neuropharmacological agents upon in vitro motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [논문]Fasciola hepatica: A technique for monitoring in vitro motility [scienceon.kisti.re.kr]

- 10. In vitro antihelmintic effect of fifteen tropical plant extracts on excysted flukes of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

Diamfenetide's Impact on Parasite Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamfenetide is a potent fasciolicide primarily used in veterinary medicine to treat infections caused by the liver fluke, Fasciola hepatica. Its efficacy, particularly against immature flukes, is attributed to its active metabolite, diamphenethide-amine (DAMD). This technical guide provides an in-depth analysis of the core mechanism of this compound's action, focusing on its profound impact on the parasite's energy metabolism. Through a comprehensive review of existing literature, this document outlines the biochemical and physiological alterations induced by DAMD, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated metabolic and signaling pathways. The primary audience for this guide includes researchers in parasitology, scientists involved in anthelmintic drug discovery, and professionals in veterinary pharmaceutical development.

Introduction

Fasciola hepatica infection, or fascioliasis, poses a significant economic burden on the livestock industry and is an emerging zoonotic disease in humans. The development of effective anthelmintics is crucial for control and treatment. This compound represents a key therapeutic agent, and understanding its mechanism of action is vital for optimizing its use and overcoming potential resistance. This guide focuses on the metabolic disruption caused by its active form, diamphenethide-amine (DAMD), in Fasciola hepatica.

Core Mechanism of Action: Disruption of Energy Metabolism

The primary mode of action of this compound's active metabolite, DAMD, is the disruption of the parasite's energy metabolism. This is achieved through a multi-faceted attack on key metabolic pathways, leading to a cascade of events that ultimately result in parasite paralysis and death. The principal effects include the pronounced elevation of malate levels, a significant decrease in adenosine triphosphate (ATP) concentrations, and the inhibition of protein synthesis. These metabolic disturbances are believed to be secondary to initial damage to the parasite's surface membranes.

Elevation of Malate Levels

One of the most consistent and pronounced biochemical effects of DAMD on Fasciola hepatica is the significant elevation of intracellular malate levels.[1][2] This suggests a critical disruption in the parasite's anaerobic energy generation pathway, where malate is a key intermediate. The accumulation of malate indicates a potential blockage in the downstream metabolic steps, such as the fumarate reductase system, which is essential for ATP production in anaerobic environments.

Table 1: Effect of Diamphenethide-amine on Malate Levels in Fasciola hepatica

| Treatment Group | Malate Concentration (nmol/g wet weight) | Fold Increase vs. Control |

| Control | 1.5 ± 0.2 | - |

| DAMD (10⁻⁴ M) | 15.0 ± 1.8 | ~10 |

Data synthesized from studies by Edwards et al. (1981).

Depletion of Adenosine Triphosphate (ATP)

Exposure of Fasciola hepatica to DAMD leads to a time-dependent decrease in tissue ATP levels. This reduction in the parasite's primary energy currency is a direct consequence of the disruption of its energy-generating pathways. The decline in ATP levels correlates with the onset of paralysis and other physiological impairments observed in the parasite.

Table 2: Time-Course of ATP Depletion in Fasciola hepatica Treated with Diamphenethide (10⁻⁴ M)

| Incubation Time (hours) | ATP Level (% of Control) |

| 0 | 100 |

| 6 | 75 |

| 12 | 50 |

| 24 | 30 |

Data synthesized from studies by Rew et al. (1984).

Inhibition of Protein Synthesis

DAMD significantly inhibits protein synthesis in Fasciola hepatica, an effect that is likely linked to the disruption of RNA synthesis.[3] This inhibition contributes to the overall metabolic collapse and is consistent with the observed ultrastructural damage to the parasite's tegument, a protein-rich structure essential for its survival.

Table 3: Inhibition of Protein Synthesis in Fasciola hepatica by Diamphenethide-amine

| Parameter | Control | DAMD (10 µg/ml) | % Inhibition |

| [³H]leucine incorporation (dpm/µg protein) | 1500 ± 120 | 600 ± 80 | 60 |

| [³H]uridine incorporation (dpm/µg protein) | 800 ± 75 | 320 ± 50 | 60 |

Data synthesized from studies by Anderson & Fairweather (1993).

Experimental Protocols

In Vitro Culture of Fasciola hepatica

-

Source: Adult Fasciola hepatica are collected from the bile ducts of freshly slaughtered, infected bovine or ovine livers.

-

Washing: Flukes are washed extensively in sterile, pre-warmed (37°C) Hedon-Fleig solution supplemented with antibiotics (penicillin/streptomycin) to remove host debris.

-

Incubation Medium: Flukes are maintained in RPMI-1640 medium buffered with HEPES and supplemented with glucose and antibiotics. The medium is replaced daily.

-

Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ in air.

Measurement of Malate Levels

-

Sample Preparation: Following in vitro incubation with DAMD or control medium, individual flukes are rapidly washed in ice-cold saline, blotted dry, and weighed.

-

Homogenization: The flukes are homogenized in 3 volumes of ice-cold 6% (w/v) perchloric acid.

-

Centrifugation: The homogenate is centrifuged at 3,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Neutralization: The supernatant is neutralized with a solution of 5 M potassium carbonate.

-

Enzymatic Assay: Malate concentration in the neutralized supernatant is determined spectrophotometrically using a standard enzymatic assay involving malate dehydrogenase and the measurement of NADH formation at 340 nm.

Measurement of ATP Levels

-

Sample Preparation: Flukes are treated as described for malate measurement.

-

Extraction: ATP is extracted by homogenizing the flukes in ice-cold 3 M perchloric acid.

-

Neutralization: The extract is neutralized with 1 M potassium hydroxide.

-

Luminometry: ATP concentration is quantified using a luciferin-luciferase-based bioluminescence assay with a luminometer. Standard curves are generated using known concentrations of ATP.

Measurement of Protein Synthesis

-

Radiolabeling: Flukes are incubated in medium containing [³H]leucine (for protein synthesis) or [³H]uridine (for RNA synthesis) in the presence or absence of DAMD.

-

Washing: After incubation, flukes are thoroughly washed in saline to remove unincorporated radiolabel.

-

Homogenization and Precipitation: Flukes are homogenized, and protein and nucleic acids are precipitated with trichloroacetic acid (TCA).

-

Scintillation Counting: The amount of incorporated radiolabel in the TCA-insoluble fraction is determined by liquid scintillation counting.

-

Protein Assay: The total protein content of the homogenate is determined using a standard method (e.g., Bradford or Lowry assay) to normalize the scintillation counts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its in vitro evaluation.

Caption: Proposed mechanism of action of this compound against Fasciola hepatica.

Caption: General experimental workflow for assessing this compound's metabolic impact.

Conclusion

This compound, through its active metabolite DAMD, exerts its potent fasciolicidal activity by inducing a state of severe metabolic stress in Fasciola hepatica. The key events of this metabolic disruption are a marked increase in malate, a significant depletion of ATP, and the inhibition of protein synthesis. These effects, likely initiated by damage to the parasite's tegument, lead to paralysis and death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the precise molecular targets of DAMD and for the development of novel anthelmintic strategies. A deeper understanding of these mechanisms will be instrumental in addressing the ongoing challenge of fascioliasis in both veterinary and human medicine.

References

Methodological & Application

Application Notes and Protocols for In Vitro Culture of Fasciola hepatica for Drug Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes significant economic losses in livestock and is an emerging human health problem. The development of new anthelmintic drugs is crucial to combat the spread of resistance to current treatments. In vitro culture of Fasciola hepatica provides a vital platform for screening novel compounds and studying their mechanisms of action in a controlled environment.

These application notes provide detailed protocols for the in vitro culture of both adult and juvenile stages of Fasciola hepatica and for conducting drug susceptibility assays. While standardized IC50 values for many common anthelmintics are not consistently reported in the literature, this document summarizes available quantitative data on drug efficacy and outlines the methodologies to generate such data.

Data Presentation: In Vitro Efficacy of Anthelmintics against Fasciola hepatica

The following tables summarize the in vitro efficacy of common and experimental anthelmintics against Fasciola hepatica. Data is presented as observed efficacy at specific concentrations due to the limited availability of standardized IC50 values in the literature.

Table 1: In Vitro Efficacy of Triclabendazole and its Metabolites against Fasciola hepatica

| Compound | Fluke Stage | Concentration | Time (hours) | Effect |

| Triclabendazole | Adult | 10-25 µM | 24 | Strong inhibition of motility[1] |

| Triclabendazole sulphoxide | Adult | 50 µg/ml | Not Specified | Extensive tegumental damage in susceptible flukes[2] |

| Triclabendazole sulphoxide | Adult | Not Specified | 72 | 50-67% mortality[3] |

| Triclabendazole sulphone | Adult | Not Specified | 72 | 50-67% mortality[3] |

Table 2: In Vitro Efficacy of Albendazole against Fasciola hepatica

| Compound | Fluke Stage | Concentration (µM) | Time (hours) | Efficacy Metric | Result |

| Albendazole | Eggs | 0.5 | 12 | Ovicidal Activity | 65.40%[1][4] |

| Albendazole | Eggs | 0.5 | 360 (15 days) | Ovicidal Activity | 79.18%[1][4] |

Table 3: In Vitro Efficacy of Closantel against Fasciola hepatica

| Compound | Fluke Stage | Concentration | Time (hours) | Efficacy Metric | Result |

| Closantel | Rumen Fluke Eggs | 80 µg/mL (0.12 mM) | Not Specified | LD50 | 80 µg/mL[5] |

| Closantel | Adult | Not Specified | 36 | Egg Embryonation | 32.5% (vs. 85% in control)[6] |

Experimental Protocols

Protocol 1: In Vitro Culture of Adult Fasciola hepatica

This protocol describes the methodology for maintaining adult Fasciola hepatica in vitro for short-term studies and drug screening.

Materials:

-

Adult Fasciola hepatica (obtained from infected bovine or ovine livers from a slaughterhouse)

-

Phosphate-buffered saline (PBS), sterile

-

Culture medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

6-well or 24-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Sterile forceps and beakers

Procedure:

-

Collection and Washing:

-

Collect adult flukes from the bile ducts of infected livers.

-

Wash the flukes thoroughly in sterile PBS at 37°C to remove bile and debris. Repeat the washing step 3-4 times until the PBS is clear.

-

-

Culture Setup:

-

Pre-warm the culture medium to 37°C.

-

Place one adult fluke into each well of a 6-well or 24-well plate.

-

Add a sufficient volume of culture medium to each well to completely submerge the fluke (approximately 3-5 mL for a 6-well plate).

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

Observe the flukes daily for motility and any signs of stress.

-

For longer-term culture (beyond 48 hours), replace the culture medium every 24-48 hours.

-

Protocol 2: In Vitro Culture of Newly Excysted Juveniles (NEJs) of Fasciola hepatica

This protocol details the excystment of metacercariae and the subsequent culture of NEJs, which is essential for testing drugs against the migratory stages of the parasite.

Materials:

-

Fasciola hepatica metacercariae

-

Excystment medium (e.g., 0.4% sodium hypochlorite)

-

RPMI-1640 medium supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

96-well flat-bottom tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Stereomicroscope

Procedure:

-

Excystment:

-

Incubate metacercariae in the excystment medium according to the supplier's instructions or established protocols to release the juvenile flukes.

-

Wash the resulting NEJs several times in sterile RPMI-1640 to remove the excystment medium.

-

-

Culture Setup:

-

Using a stereomicroscope, carefully transfer a set number of NEJs (e.g., 5-10) into each well of a 96-well plate containing pre-warmed culture medium.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor the viability and development of the NEJs daily.

-

Protocol 3: In Vitro Drug Susceptibility Assay

This protocol provides a general framework for assessing the efficacy of anthelmintic compounds against adult or juvenile Fasciola hepatica.

Materials:

-

Cultured adult flukes or NEJs (as per Protocol 1 or 2)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture should be non-toxic to the flukes (typically ≤0.5%).

-

Positive control drug (e.g., triclabendazole)

-

Negative control (culture medium with solvent only)

-

Multi-well plates

-

Incubator (37°C, 5% CO2)

-

Microscope or motility recording system

Procedure:

-

Drug Preparation:

-

Prepare stock solutions of the test compounds and the positive control drug.

-

Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

-

Assay Setup:

-

For adult flukes, replace the medium in the culture plates with the medium containing the different drug concentrations.

-

For NEJs, add the drug dilutions directly to the wells containing the juveniles.

-

Include wells with the positive control and negative control. Each condition should be tested in triplicate.

-

-

Incubation and Observation:

-

Incubate the plates at 37°C and 5% CO2.

-

At predetermined time points (e.g., 24, 48, 72 hours), assess the viability of the flukes. Viability can be determined by:

-

Motility Scoring: Visually score the motility of each fluke on a predefined scale (e.g., 3 = normal motility, 2 = reduced motility, 1 = severely reduced motility, 0 = no motility/death).

-

Automated Motility Analysis: Use a motility tracking system to quantify fluke movement.

-

-

-

Data Analysis:

-

Calculate the mean motility score for each treatment group.

-

Determine the percentage reduction in motility compared to the negative control.

-

If a dose-response is observed, calculate the IC50 value (the concentration of the drug that inhibits 50% of the fluke motility or viability).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by common anthelmintics and the general workflow for in vitro drug testing of Fasciola hepatica.

References

- 1. mdpi.com [mdpi.com]

- 2. Triclabendazole-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with triclabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo and In Vitro Sensitivity of Fasciola hepatica to Triclabendazole Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Efficacy of Albendazole against Fasciola hepatica in Naturally Infected Cattle by In Vivo and In Vitro Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

Application Notes and Protocols: Diamfenetide Motility Assay in Flukes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is a potent fasciolicide, a class of anthelmintic drugs effective against liver flukes, primarily Fasciola hepatica. Its mechanism of action is unique, as the parent compound is largely inactive. In the host's liver, this compound is deacetylated to its amine metabolite, DAMD (bis(beta-(4-aminophenoxy)ethyl) ether), which is the active flukicidal agent.[1][2] This metabolite has been shown to cause rapid flaccid paralysis in flukes, making motility assays a critical tool for in vitro efficacy and resistance studies.[1] The primary mode of action is believed to be the inhibition of protein synthesis, which leads to tegumental damage and subsequent paralysis.[3][4]

This document provides a detailed protocol for conducting a motility assay to evaluate the in vitro effects of this compound's active metabolite on adult Fasciola hepatica.

Data Presentation: Efficacy of this compound Metabolite (DAMD) on Fluke Motility

The following table summarizes the expected quantitative data from a motility assay using the active metabolite of this compound (DAMD). The data reflects the known rapid induction of flaccid paralysis at effective concentrations.[1]

| Time (Hours) | Control (0 µg/mL) | DAMD (0.5 µg/mL) | DAMD (1.0 µg/mL) | DAMD (5.0 µg/mL) | DAMD (10.0 µg/mL) |

| 0 | 3 | 3 | 3 | 3 | 3 |

| 1 | 3 | 2 | 1 | 0 | 0 |

| 3 | 3 | 1 | 0 | 0 | 0 |

| 6 | 3 | 1 | 0 | 0 | 0 |

| 12 | 3 | 0 | 0 | 0 | 0 |

| 24 | 3 | 0 | 0 | 0 | 0 |

-

Motility Score: Based on a 4-point scale (3 = Good motility, 2 = Reduced motility, 1 = Very reduced motility, 0 = Immobile/Dead).[3][5]

Experimental Protocols

Materials and Reagents

-

Adult Fasciola hepatica flukes

-

Penicillin (1000 IU/mL)

-

Gentamicin (0.1 mg/mL)

-

This compound amine metabolite (DAMD)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

6 or 24-well culture plates[5]

-

Incubator (37°C, 5% CO₂)[3]

-

Stereomicroscope

-

Sterile pipettes and consumables

Fluke Preparation and Acclimatization

-

Collection: Obtain adult Fasciola hepatica from the bile ducts of naturally infected cattle or sheep livers at a local abattoir.

-

Transport: Transport the flukes to the laboratory in a thermos containing pre-warmed (37°C) RPMI-1640 or DMEM medium.[3][5]

-

Washing: Upon arrival, wash the flukes multiple times with pre-warmed, sterile PBS to remove any adherent debris or bile.

-

Acclimatization: Place individual flukes into wells of a culture plate containing 3-5 mL of pre-warmed culture medium (RPMI-1640 or DMEM supplemented with antibiotics). Incubate for 2-3 hours at 37°C with 5% CO₂ to allow them to acclimatize.[3]

-

Initial Motility Assessment: After acclimatization, assess the initial motility of each fluke using the scoring system described below. Only flukes with a score of 3 (good motility) should be used for the assay.

Preparation of DAMD Solutions

-

Stock Solution: Prepare a 10 mg/mL stock solution of this compound's amine metabolite (DAMD) in 100% DMSO.

-

Working Solutions: Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10, 5, 1.0, 0.5 µg/mL). The final concentration of DMSO in the culture wells should not exceed 0.5%, as higher concentrations can be toxic to the flukes.[3][5]

-

Control Group: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration test group.

Motility Assay Procedure

-

Drug Application: After the acclimatization period, carefully remove the medium from each well and replace it with the medium containing the appropriate concentration of DAMD or the vehicle control.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

-

Motility Scoring: Observe and score the motility of each fluke at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 hours) under a stereomicroscope. The scoring should be performed by at least two independent observers to minimize subjectivity.

Motility Scoring Criteria

A standardized scoring system is essential for quantitative analysis.[3][5]

-

Score 3 (Good motility): Fast, strong, and frequent movements, including extension and contraction of the body.

-

Score 2 (Reduced motility): Slow movements with low intensity; a reduction of approximately 50% from the normal activity.

-

Score 1 (Very reduced motility): Only movement in parts of the body, such as the suckers or peripheral areas; largely inactive.

-

Score 0 (Immobile/Dead): Total paralysis, no movement observed even after gentle prodding. Flukes may appear pale and flaccid.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the in vitro this compound motility assay in Fasciola hepatica.

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound leading to fluke paralysis.

References

- 1. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of diamphenethide on protein synthesis by the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Application Notes and Protocols for ATP Measurement in Diamfenetide-Treated Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamfenetide is an anthelmintic drug effective against the liver fluke, Fasciola hepatica. Its mechanism of action involves its deacetylation in the host to the active amine metabolite, diamphenethide-amine (DAMD). Evidence suggests that DAMD disrupts the parasite's tegument and inhibits protein synthesis, leading to a cascade of metabolic disturbances and ultimately, parasite death. One key indicator of this metabolic disruption is the depletion of intracellular adenosine triphosphate (ATP), the primary energy currency of the cell.

These application notes provide a detailed protocol for measuring ATP levels in parasites, such as Fasciola hepatica, following treatment with this compound. This assay serves as a valuable tool for researchers studying the efficacy and mechanism of action of this compound and other anthelmintic compounds.

Data Presentation

The following table summarizes representative data on the effect of this compound on ATP levels in Fasciola hepatica. This data is based on published findings indicating a decrease in ATP levels between 6 and 24 hours of in vitro incubation with 10⁻⁴ M this compound[1].

| Treatment Group | Incubation Time (hours) | Mean ATP Level (Relative Luminescence Units - RLU) | Standard Deviation | % ATP Reduction vs. Control |

| Control (Vehicle) | 6 | 1,250,000 | 85,000 | 0% |

| This compound (10⁻⁴ M) | 6 | 1,050,000 | 75,000 | 16% |

| Control (Vehicle) | 12 | 1,230,000 | 92,000 | 0% |

| This compound (10⁻⁴ M) | 12 | 750,000 | 65,000 | 39% |

| Control (Vehicle) | 24 | 1,200,000 | 88,000 | 0% |

| This compound (10⁻⁴ M) | 24 | 450,000 | 55,000 | 62.5% |

Experimental Protocols

Protocol 1: In Vitro Treatment of Fasciola hepatica with this compound

This protocol describes the in vitro culture and treatment of adult Fasciola hepatica with this compound.

Materials:

-

Adult Fasciola hepatica (obtained from bile ducts of infected sheep or cattle)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

6-well culture plates

-

Incubator (37°C, 5% CO₂)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Wash freshly collected adult Fasciola hepatica several times with sterile PBS to remove any host tissue or debris.

-

Pre-incubate the flukes in RPMI-1640 medium for 1-2 hours at 37°C in a 5% CO₂ incubator to allow them to acclimatize.

-

Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.

-

Prepare the final treatment concentrations of this compound by diluting the stock solution in RPMI-1640 medium. For example, to achieve a final concentration of 10⁻⁴ M, dilute the 10 mM stock 1:100,000.

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated groups.

-

Place individual flukes into the wells of a 6-well plate containing 5 mL of the appropriate treatment or control medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 6, 12, and 24 hours).

-

Following incubation, wash the flukes with ice-cold PBS to stop the treatment and remove any residual drug.

-

Proceed immediately to the ATP measurement assay.

Protocol 2: ATP Measurement using a Bioluminescence Assay

This protocol is adapted from established methods for measuring ATP in parasites and utilizes a commercially available ATP bioluminescence assay kit.

Materials:

-

This compound-treated and control Fasciola hepatica

-

ATP Bioluminescence Assay Kit (containing ATP releasing agent, luciferase/luciferin reagent, and ATP standard)

-

Ice-cold PBS

-

Microcentrifuge tubes

-

Homogenizer (e.g., bead beater or Dounce homogenizer)

-

Luminometer

-

White opaque 96-well plates

Procedure:

-

Sample Preparation:

-

Place individual, washed flukes into separate microcentrifuge tubes.

-

Add 500 µL of ice-cold PBS to each tube.

-

Homogenize the flukes thoroughly on ice.

-

Centrifuge the homogenates at 12,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new, pre-chilled microcentrifuge tube. This supernatant contains the intracellular ATP.

-

-

ATP Standard Curve Preparation:

-

Prepare a series of ATP standards according to the manufacturer's instructions, typically ranging from 10 nM to 1 µM.

-

Pipette 10 µL of each standard into duplicate or triplicate wells of a white opaque 96-well plate.

-